

# Addressing carryover issues in Favipiravir LC-MS/MS assay

Author: BenchChem Technical Support Team. Date: December 2025



# Technical Support Center: Favipiravir LC-MS/MS Assay

This technical support center provides troubleshooting guidance for common carryover issues encountered during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Favipiravir.

# Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing a peak for Favipiravir in my blank injection immediately following a high concentration standard. What is causing this and how can I fix it?

A1: This is a classic case of sample carryover. Carryover is the appearance of an analyte signal in a sample from a preceding one. In LC-MS/MS, it can originate from several sources within the system. The primary goal is to identify the source of the carryover and then systematically eliminate it.

#### **Troubleshooting Steps:**

 Isolate the Source: The first step is to determine if the carryover is originating from the LC system or the MS detector. A systematic approach is crucial to pinpoint the problem.[1][2]



## Troubleshooting & Optimization

Check Availability & Pricing

- Injector and Autosampler: The autosampler is a common source of carryover. Worn injector seals or insufficient needle washing can leave residual analyte that gets injected into the next run.[3][4]
- LC Column: The analytical column can retain Favipiravir, which then elutes in subsequent runs. This is more likely if the column is not adequately flushed and re-equilibrated between injections.[1][4]
- MS Source: Contamination of the ion source (e.g., cone, curtain plate, or probe capillary) can lead to a persistent background signal that might be mistaken for carryover.[1]

Below is a logical workflow to diagnose the source of the carryover.





Click to download full resolution via product page

Caption: Troubleshooting workflow for identifying the source of carryover.

### Troubleshooting & Optimization





Q2: What are effective wash solutions for minimizing Favipiravir carryover from the autosampler?

A2: The choice of wash solvent is critical and should be stronger than the mobile phase to effectively remove all traces of the analyte from the injector needle and sample loop.[4] For Favipiravir, which has polar characteristics, a mixture of organic solvents and water, sometimes with additives, is effective.

### **Recommended Wash Solutions:**

- A common starting point is a mixture with a higher organic content than your mobile phase. For example, a solution of 10:40:50 water:methanol:acetonitrile can be effective.[1]
- For particularly stubborn carryover, incorporating a small amount of acid, such as 50% formic acid, followed by a methanol wash has been shown to reduce carryover.[1]
- Some methods have successfully used trifluoroethanol in the wash solution to remove strongly bound molecules.[1]

Experimental Protocol for Evaluating Wash Solution Effectiveness:

- Inject the highest concentration of your Favipiravir calibration standard.
- Inject a blank sample using your current wash procedure.
- Analyze the data and quantify the carryover percentage. The FDA guidance suggests that carryover should not exceed 20% of the peak area of the Lower Limit of Quantification (LLOQ).[5]
- If carryover is unacceptable, replace the wash solution with one of the recommended solutions.
- Repeat steps 1-3.
- You can also increase the volume of the needle wash or the duration of the wash cycle.[1]



| Wash Solution Composition                                 | Typical Application                                |  |
|-----------------------------------------------------------|----------------------------------------------------|--|
| 10:40:50 Water:Methanol:Acetonitrile                      | General purpose, good starting point.[1]           |  |
| 90:10 Methanol:Water                                      | For methods using a high organic mobile phase. [4] |  |
| 50% Formic Acid (Wash A) followed by<br>Methanol (Wash B) | For compounds with strong binding properties. [1]  |  |

Q3: My carryover seems to be originating from the analytical column. What is the best way to clean the column?

A3: Column-related carryover occurs when Favipiravir is retained on the stationary phase and slowly leaches out in subsequent runs. A dedicated and rigorous column washing step is necessary after each analytical run, especially after injecting high-concentration samples.

Experimental Protocol for Column Washing:

- High Organic Flush: After the elution of the last analyte, flush the column with a mobile phase containing a high percentage of organic solvent (e.g., 100% acetonitrile or methanol) for an extended period (e.g., 1 hour at a high flow rate).[1]
- Gradient Ramping: Ensure your gradient program includes a steep ramp to a high organic percentage at the end of each run, holding it for a sufficient time to wash the column before re-equilibrating.
- Dedicated Wash Injections: Intersperse your sample sequence with "wash injections" of a strong solvent to clean the entire flow path, including the column.[1]



Click to download full resolution via product page



Caption: A typical LC gradient program incorporating a column wash step.

## **Quantitative Data on Favipiravir Carryover**

Several studies have quantified the carryover for Favipiravir during method validation. The acceptance criterion is typically that the peak area in a blank sample following the highest calibration standard should be less than 20% of the peak area of the LLOQ.[5]

| Study Reference                                                                                       | Matrix       | Carryover<br>Observed        | Met Acceptance<br>Criteria? |
|-------------------------------------------------------------------------------------------------------|--------------|------------------------------|-----------------------------|
| Development and validation of method for analysis of favipiravir and remdesivir[5][6]                 | Whole Blood  | 15.27% to 17.21% of LLOQ     | Yes                         |
| Bioanalytical LC-MS Method Development and Validation of Favipiravir[7]                               | Rat Plasma   | No carryover effect observed | Yes                         |
| Development and validation of an LC-MS/MS method for quantification of favipiravir in human plasma[8] | Human Plasma | <10% of LLOQ                 | Yes                         |

## **Key Experimental Methodologies**

Carryover Assessment Protocol:

This protocol is a standard procedure to evaluate the extent of carryover in an LC-MS/MS assay.

Sample Sequence: Arrange the injection sequence as follows:



- Blank sample (to establish a clean baseline)
- Highest concentration standard (Upper Limit of Quantification ULOQ)
- Blank sample (to assess carryover)
- Lowest concentration standard (Lower Limit of Quantification LLOQ)
- Data Analysis:
  - Measure the peak area of Favipiravir in the blank sample injected after the ULOQ.
  - Measure the peak area of Favipiravir in the LLOQ sample.
  - Calculate the percentage of carryover using the formula: (Peak Area in Post-ULOQ Blank / Peak Area in LLOQ) \* 100
- Acceptance Criteria: The calculated carryover should be ≤ 20% for the analyte.[5]



Click to download full resolution via product page

Caption: Workflow for assessing the percentage of carryover.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References







- 1. researchgate.net [researchgate.net]
- 2. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Carryover problems Chromatography Forum [chromforum.org]
- 5. Frontiers | Development and validation of method for analysis of favipiravir and remdesivir in volumetric absorptive microsampling with ultra high-performance liquid chromatography—tandem mass spectrophotometry [frontiersin.org]
- 6. Development and validation of method for analysis of favipiravir and remdesivir in volumetric absorptive microsampling with ultra high-performance liquid chromatography—tandem mass spectrophotometry PMC [pmc.ncbi.nlm.nih.gov]
- 7. seejph.com [seejph.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Addressing carryover issues in Favipiravir LC-MS/MS assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13843179#addressing-carryover-issues-in-favipiravir-lc-ms-ms-assay]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com